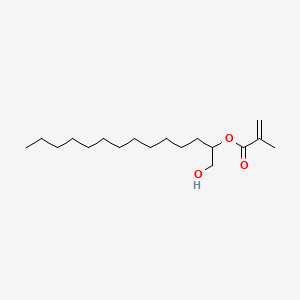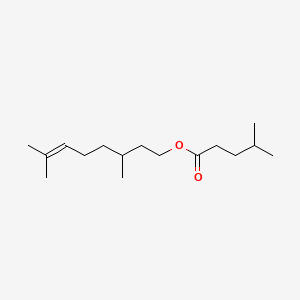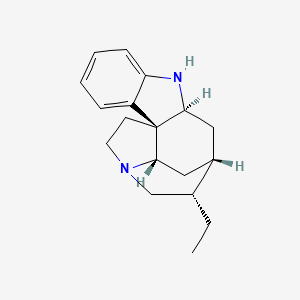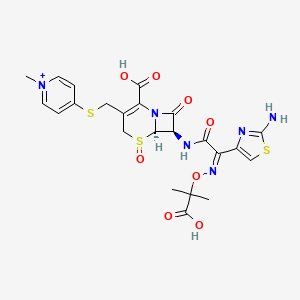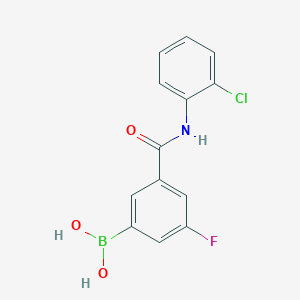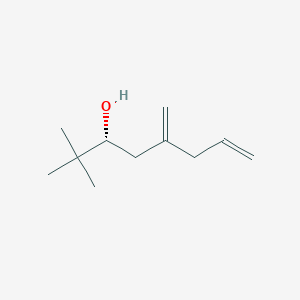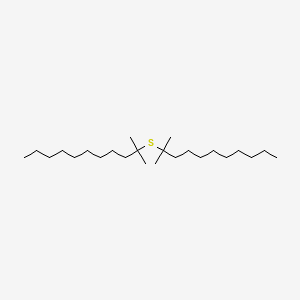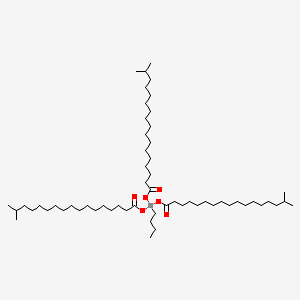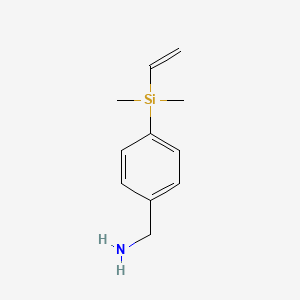
(7E)-cyclohexadec-7-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7E)-Cyclohexadec-7-en-1-one is an organic compound with the molecular formula C16H28O It is a member of the cycloalkene family, characterized by a cyclohexadecane ring with a double bond at the 7th position and a ketone functional group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7E)-cyclohexadec-7-en-1-one typically involves the cyclization of long-chain alkenes. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the cyclohexadecane ring. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (7E)-Cyclohexadec-7-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the cyclohexadecane ring can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Oxidation: Cyclohexadecane-1,7-dione.
Reduction: (7E)-Cyclohexadec-7-en-1-ol.
Substitution: 7-Bromo-cyclohexadec-7-en-1-one.
Scientific Research Applications
(7E)-Cyclohexadec-7-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying cycloalkene chemistry.
Biology: The compound’s structure makes it a candidate for studying membrane interactions and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with biological membranes.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which (7E)-cyclohexadec-7-en-1-one exerts its effects is primarily through its interactions with biological membranes. The compound’s hydrophobic cyclohexadecane ring allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
Cyclohexadecane: Lacks the double bond and ketone group, making it less reactive.
Cyclohexadec-7-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
Cyclohexadec-7-en-1,7-dione: Contains an additional ketone group, making it more susceptible to further chemical reactions.
Uniqueness: (7E)-Cyclohexadec-7-en-1-one is unique due to its combination of a cyclohexadecane ring, a double bond, and a ketone functional group. This combination provides a balance of hydrophobicity and reactivity, making it versatile for various applications in research and industry.
Properties
CAS No. |
2550-59-6 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(7E)-cyclohexadec-7-en-1-one |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h2,4H,1,3,5-15H2/b4-2+ |
InChI Key |
CMFUATSDNFKABN-DUXPYHPUSA-N |
Isomeric SMILES |
C1CCCCC(=O)CCCCC/C=C/CCC1 |
Canonical SMILES |
C1CCCCC(=O)CCCCCC=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


